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Allyl-(1-ethyl-propyl)-amine

Cat. No.: B8583536
M. Wt: 127.23 g/mol
InChI Key: RSNATXCAQPANIV-UHFFFAOYSA-N
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Description

Significance of Allylic Amines as Versatile Synthetic Intermediates and Chiral Building Blocks

Allylic amines are highly valued as versatile building blocks and intermediates in organic synthesis. mdpi.comnih.gov Their bifunctional nature, containing both a reactive double bond and a nucleophilic nitrogen atom, allows for a wide array of chemical transformations. mdpi.com This dual reactivity makes them essential starting materials for synthesizing nitrogen-containing heterocycles and other valuable organic skeletons. nih.govnih.gov

The importance of allylic amines is underscored by their presence in numerous biologically active agents, natural products, and pharmaceutical drugs. mdpi.comnih.gov In fact, amine functional groups are found in a large percentage of small-molecule pharmaceuticals. incatt.nl The development of efficient methods for synthesizing these amines is a significant area of research. incatt.nlacs.org

Chiral allylic amines, in particular, are crucial intermediates for the synthesis of enantiomerically pure bioactive compounds. mdpi.com The ability to install a stereocenter adjacent to the nitrogen atom is a key step in building complex, stereochemically defined molecules. d-nb.info Consequently, substantial research has been dedicated to developing asymmetric synthetic methods, such as transition metal-catalyzed allylic amination, to produce these chiral structures with high enantioselectivity. mdpi.comacs.org

Table 1: Examples of Bioactive Compounds Containing the Allylic Amine Motif

Compound Therapeutic Use
Naftifine Antifungal
Terbinafine Antifungal
Cinnarizine Motion sickness treatment
Flunarizine Migraine and epilepsy treatment

Source: mdpi.com

Scope and Relevance of Allyl-(1-ethyl-propyl)-amine within the Broader Class of Branched Secondary Allylic Amines

This compound is a secondary amine featuring an allyl group and a branched 1-ethyl-propyl (pentan-3-yl) group attached to the nitrogen atom. chemsrc.comnih.gov While specific research focused exclusively on this compound is limited, its structure places it within the important class of branched secondary allylic amines, making it a relevant subject for synthetic chemistry.

The synthesis of structurally diverse allylic amines, including those with branched alkyl groups, is a key objective for creating novel molecules with potential biological activity. nih.gov Methods for producing branched allylic amines often involve sophisticated catalytic systems that can control regioselectivity and, in many cases, enantioselectivity. incatt.nlorganic-chemistry.org For instance, rhodium-catalyzed reductive amination and palladium-catalyzed C-H amination have been developed to synthesize chiral γ-branched amines and other complex allylic amines. incatt.nld-nb.info

The structural components of this compound—the secondary amine, the reactive allyl group, and the sterically influencing branched alkyl chain—make it a representative substrate for exploring and developing new synthetic methodologies. The presence of the branched pentan-3-yl group can influence the reactivity and selectivity of reactions at the allylic position, providing insights into the steric and electronic effects of bulky substituents in catalysis. Such compounds are valuable for testing the scope and limitations of new synthetic protocols aimed at producing complex amines. nih.govd-nb.info

Table 2: Chemical Properties of this compound

Property Value
IUPAC Name N-allylpentan-3-amine
CAS Number 959796-57-7
Molecular Formula C₈H₁₇N
Molecular Weight 127.23 g/mol

Source: chemsrc.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N B8583536 Allyl-(1-ethyl-propyl)-amine

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N-prop-2-enylpentan-3-amine

InChI

InChI=1S/C8H17N/c1-4-7-9-8(5-2)6-3/h4,8-9H,1,5-7H2,2-3H3

InChI Key

RSNATXCAQPANIV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC=C

Origin of Product

United States

Chemical Reactivity and Advanced Transformations of Allyl 1 Ethyl Propyl Amine

Functionalization Reactions of the Allylic Moiety

The alkene portion of Allyl-(1-ethyl-propyl)-amine is susceptible to various electrophilic addition and oxidation reactions characteristic of carbon-carbon double bonds.

The double bond in the allyl group can undergo several oxidative transformations, including epoxidation, dihydroxylation, and oxidative cleavage, to introduce oxygen-containing functional groups.

Epoxidation: The reaction of this compound with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other epoxidizing agents like Oxone, can convert the alkene into an epoxide. rsc.org To prevent the oxidation of the amine nitrogen, it is often necessary to first protonate the amine with an acid to form the corresponding ammonium (B1175870) salt. rsc.orgyoutube.com This directs the oxidant to the double bond. The resulting product would be (1-ethyl-propyl)-oxiranylmethyl-amine.

Syn-Dihydroxylation: This transformation converts the alkene into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). This is typically achieved using reagents like osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, basic potassium permanganate (B83412) (KMnO₄). wikipedia.orgmasterorganicchemistry.com These reagents add two hydroxyl groups to the same face of the double bond (syn addition). masterorganicchemistry.com The reaction with this compound would yield 3-((1-ethyl-propyl)amino)propane-1,2-diol. The Sharpless asymmetric dihydroxylation allows for the synthesis of chiral diols with high enantioselectivity by using a chiral ligand. wikipedia.org

Oxidative Cleavage (Ozonolysis): This reaction breaks the carbon-carbon double bond entirely. masterorganicchemistry.com When this compound is treated with ozone (O₃) followed by a workup, the double bond is cleaved. libretexts.org A reductive workup (e.g., with dimethyl sulfide, DMS) would yield (1-ethyl-propyl)amino-acetaldehyde. In contrast, an oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would further oxidize the resulting aldehyde to a carboxylic acid, producing (1-ethyl-propyl)amino-acetic acid.

Table 1: Oxidative Transformations of this compound The following is a representative summary of potential reactions. Actual yields may vary.

TransformationReagent(s)Product
Epoxidation1. Acid (e.g., TFA) 2. m-CPBA or Oxone(1-ethyl-propyl)-oxiranylmethyl-amine
Syn-DihydroxylationOsO₄ (cat.), NMO3-((1-ethyl-propyl)amino)propane-1,2-diol
Oxidative Cleavage1. O₃ 2. DMS (reductive workup)(1-ethyl-propyl)amino-acetaldehyde
Oxidative Cleavage1. O₃ 2. H₂O₂ (oxidative workup)(1-ethyl-propyl)amino-acetic acid

Hydrofunctionalization involves the addition of a hydrogen atom and another group across the double bond. The regioselectivity of these reactions—whether the non-hydrogen group adds to the more substituted or less substituted carbon—is a key consideration.

Hydroboration–Oxidation: This two-step process achieves an anti-Markovnikov hydration of the alkene. wikipedia.org First, a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) adds across the double bond, with the boron atom attaching to the less sterically hindered terminal carbon. organic-chemistry.org Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group. wikipedia.orgchemistrysteps.com This reaction converts this compound into 3-((1-ethyl-propyl)amino)propan-1-ol.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkene follows Markovnikov's rule in the absence of radical initiators. chemistrysteps.comleah4sci.com This means the hydrogen atom adds to the terminal carbon, and the halide adds to the more substituted secondary carbon, proceeding through a more stable secondary carbocation intermediate. masterorganicchemistry.com This would yield N-(2-halopropyl)-N-(1-ethyl-propyl)amine. However, in the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, resulting in anti-Markovnikov addition, where the bromine atom adds to the terminal carbon. youtube.com This would produce N-(3-bromopropyl)-N-(1-ethyl-propyl)amine.

Table 2: Hydrofunctionalization of this compound The following is a representative summary of potential reactions. Regioselectivity is a key factor.

TransformationReagent(s)RegioselectivityProduct
Hydroboration–Oxidation1. BH₃·THF 2. H₂O₂, NaOHAnti-Markovnikov3-((1-ethyl-propyl)amino)propan-1-ol
HydrohalogenationHCl or HBrMarkovnikovN-(2-chloropropyl)- or N-(2-bromopropyl)-N-(1-ethyl-propyl)amine
Radical HydrobrominationHBr, Peroxides (e.g., ROOR)Anti-MarkovnikovN-(3-bromopropyl)-N-(1-ethyl-propyl)amine

Reactions at the Nitrogen Center and Alkyl Chains

The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing for reactions such as acylation and alkylation.

The secondary amine group of this compound can be readily converted into amides, sulfonamides, and other derivatives.

N-Acylation: This reaction involves treating the amine with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HX byproduct. researchgate.netresearchgate.net For example, reacting this compound with acetyl chloride would yield N-allyl-N-(1-ethyl-propyl)acetamide. This is a common method for protecting the amine group during multi-step syntheses. researchgate.net

N-Sulfonylation: Similarly, reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. This transformation is often used in the synthesis of pharmaceuticals and as a protecting group strategy. organic-chemistry.org

Table 3: N-Derivatization Reactions of this compound These reactions target the nucleophilic nitrogen center.

Reaction TypeReagent(s)Product ClassExample Product
N-AcylationAcetyl chloride, TriethylamineAmideN-allyl-N-(1-ethyl-propyl)acetamide
N-Sulfonylationp-Toluenesulfonyl chloride, PyridineSulfonamideN-allyl-N-(1-ethyl-propyl)-4-methylbenzenesulfonamide

While this compound is a secondary amine, the related field of α-C–H functionalization of primary alkyl amines is a significant area of research. Primary alkyl amines are typically reactive at the nitrogen center. However, recent catalytic systems have enabled reactions at the adjacent α-C–H bond. By combining an iridium catalyst with a ketone co-catalyst like 1,8-diazafluoren-9-one (B1298732) (DFO), the acidity of the α-amino C-H bonds can be dramatically increased. This allows for deprotonation and subsequent asymmetric alkylation with electrophiles like allylic carbonates, producing chiral homoallylic amines. This strategy effectively switches the intrinsic reactivity from N-alkylation to α-C–H alkylation.

Isomerization and Rearrangement Reactions of this compound Structures

Allylic amines can undergo isomerization to form enamines, which are versatile synthetic intermediates. These structures can then participate in sigmatropic rearrangements.

Isomerization to Enamines: The double bond in an allylic amine can migrate under the influence of transition metal catalysts (e.g., complexes of rhodium, molybdenum, or ruthenium) or strong bases to form the thermodynamically more stable enamine isomer. researchgate.netacs.org In the case of this compound, isomerization would yield (E/Z)-N-(1-ethyl-propyl)prop-1-en-1-amine. Enamines are nucleophilic at the α-carbon and are valuable intermediates in C-C bond-forming reactions. masterorganicchemistry.com

Aza-Claisen Rearrangement: Once an enamine is formed, it can potentially undergo a nih.govnih.gov-sigmatropic rearrangement, known as the aza-Claisen rearrangement. acs.orgtcichemicals.com This reaction typically requires heat or a Lewis acid catalyst. tcichemicals.com The rearrangement of the N-allyl enamine intermediate would involve the migration of the allyl group from the nitrogen to the α-carbon of the enamine, forming a new C-C bond and resulting in a γ,δ-unsaturated imine. tcichemicals.com

Catalytic Isomerization to Enamines and Imines

The catalytic isomerization of allylic amines to their corresponding enamines or imines is a well-documented transformation, typically facilitated by transition metal catalysts. This process involves the migration of the double bond from the allyl group to form a more thermodynamically stable enamine or imine. For this compound, this transformation would be expected to yield N-(1-ethyl-propyl)-prop-1-en-1-amine (an enamine) or N-(1-ethyl-propyl)propan-1-imine (an imine), which can exist in equilibrium.

A variety of transition metal complexes based on rhodium, ruthenium, iridium, palladium, and iron are known to catalyze such isomerizations. The reaction mechanism generally proceeds through either a metal-hydride addition-elimination pathway or a π-allyl complex intermediate. The choice of catalyst and reaction conditions (e.g., temperature, solvent) can significantly influence the reaction rate and the stereoselectivity (E/Z isomer ratio) of the resulting enamine.

Table 1: Plausible Catalytic Systems for the Isomerization of this compound (Theoretical)

Catalyst SystemPotential Reaction ConditionsExpected Outcome
[Rh(PPh₃)₃Cl] (Wilkinson's catalyst)Toluene, 80-110 °CFormation of the corresponding enamine.
RuHCl(CO)(PPh₃)₃Benzene, refluxIsomerization to the enamine or imine.
[Ir(cod)Cl]₂ / PPh₃Dichloromethane, room temp.Potential for high selectivity towards one isomer.
Pd(OAc)₂ / ligandDioxane, 100 °CEffective isomerization, ligand choice is crucial.

Note: This table is illustrative and based on general knowledge of allylic amine isomerization. Specific experimental data for this compound is not available.

Cope and Aza-Cope Rearrangements

The Cope rearrangement is a sigmaaldrich.cnsigmaaldrich.cn-sigmatropic rearrangement of a 1,5-diene. The aza-Cope rearrangement is the nitrogen-analogue of this reaction. For a compound like this compound, a direct Cope rearrangement is not possible as it is not a 1,5-diene. However, its corresponding enamine, formed via isomerization as described above, could potentially undergo a 3-aza-Cope rearrangement.

The 3-aza-Cope rearrangement of an N-allyl enamine involves a concerted, pericyclic transition state, leading to the formation of a γ,δ-unsaturated imine. This reaction is often thermally induced, requiring high temperatures. However, the reaction can be accelerated by the use of Lewis acids, which coordinate to the nitrogen atom and lower the activation energy of the rearrangement.

For the enamine derived from this compound, the 3-aza-Cope rearrangement would result in the formation of a new carbon-carbon bond and the migration of the nitrogen atom. The expected product would be a substituted imine with a rearranged carbon skeleton. The stereochemistry of the starting enamine (E/Z) would be expected to influence the stereochemistry of the product, consistent with the concerted nature of the sigmaaldrich.cnsigmaaldrich.cn-sigmatropic shift.

Table 2: Hypothetical Aza-Cope Rearrangement of the Enamine of this compound

ReactantReaction TypeConditionsHypothetical Product
N-(1-ethyl-propyl)-prop-1-en-1-amineThermal 3-aza-CopeHigh temperature (e.g., >200 °C)γ,δ-Unsaturated imine
N-(1-ethyl-propyl)-prop-1-en-1-amineLewis acid-catalyzed 3-aza-CopeLewis acid (e.g., TiCl₄, AlCl₃), lower temp.γ,δ-Unsaturated imine

Note: This table represents a theoretical application of the aza-Cope rearrangement. No experimental data for this specific substrate has been reported in the literature.

Mechanistic Investigations of Reactions Involving Allyl 1 Ethyl Propyl Amine

Elucidation of Reaction Pathways through Controlled Experiments

Controlled experiments are fundamental to dissecting complex reaction mechanisms. By systematically varying reaction parameters such as catalysts, reagents, solvents, and temperature, researchers can deduce the influence of each component on the reaction's outcome. nih.gov For instance, in palladium-catalyzed allylic amination, a common method for synthesizing compounds like Allyl-(1-ethyl-propyl)-amine, optimization experiments are crucial. Initial trials may yield only trace amounts of the desired product, but the systematic addition of activators, such as a Lewis acid like Cr(salen)Cl and a quinone co-oxidant, can significantly improve yields and selectivity. nih.gov

Further mechanistic clarity can be achieved through experiments designed to probe for specific intermediates. Radical clock experiments, for example, can determine whether a radical intermediate is involved and its approximate lifetime. Isotope labeling studies, where an atom in a reactant is replaced by its heavier isotope (e.g., deuterium (B1214612) for hydrogen), can pinpoint which bonds are broken and formed during the reaction, thereby distinguishing between proposed pathways. The observation that different bases or additives can switch the regioselectivity between linear and branched products in allylic amination provides strong evidence for the role of these components in the key bond-forming steps. nih.gov

Identification of Key Intermediates and Transition States

A central goal of mechanistic studies is the identification of short-lived intermediates and the transition states that connect them. In the context of transition-metal-catalyzed allylic aminations, the π-allylpalladium complex is a well-established key intermediate. researchgate.netnih.gov This species is typically formed through the oxidative addition of a palladium(0) catalyst to an allylic substrate or via C-H activation. nih.govacs.org The amine nucleophile then attacks this electrophilic intermediate to form the final product. The existence of these intermediates is supported by numerous studies, including their direct observation by spectroscopic methods in some cases and by analyzing side products that can arise from alternative reaction pathways of the intermediate. acs.org

For example, in palladium-catalyzed intramolecular aminoarylation reactions, the proposed mechanism involves the formation of a Pd-amido species after oxidative addition and dehydrobromination. acs.org Subsequent insertion of the alkene into the Pd-N bond generates a Pd-alkyl intermediate, which then undergoes reductive elimination to yield the cyclized amine product. acs.org The detection of regioisomeric byproducts lends support to this proposed pathway, as they can be explained by processes like β-hydride elimination and reinsertion from the key Pd-alkyl intermediate. acs.org Computational methods, such as Density Functional Theory (DFT) calculations, have become indispensable for modeling these transient species and calculating the energy barriers of transition states, offering a theoretical framework that complements experimental findings. scispace.com

Radical Reaction Pathways in Allylic Amination

While many allylic aminations proceed through two-electron (ionic) pathways, radical-based mechanisms have emerged as powerful alternatives, offering unique reactivity and selectivity. scispace.com These reactions often involve the generation of a radical species which then participates in the C-N bond formation. A common strategy involves the photoredox-catalyzed generation of an alkene radical cation from an electron-rich olefin. nih.gov This highly reactive intermediate is then susceptible to nucleophilic attack by an amine.

In one such method, a copper(II) salt mediates a radical-polar crossover event, resulting in an oxidative substitution to furnish the allylic amination product. nih.gov Another approach utilizes a visible-light-mediated palladium-catalyzed three-component reaction. researchgate.net In this system, a diazo compound is converted into a hybrid α-ester alkylpalladium radical. This radical intermediate then adds to a 1,3-diene, followed by an allylpalladium radical-polar crossover and selective allylic substitution with the amine substrate. researchgate.net This pathway is composed of four key steps: (1) photoexcitation of the Pd(0) species, (2) addition of the generated radical to the diene, (3) radical coupling to form a Pd(II) species, and (4) the final regioselective allylic substitution. researchgate.net

The use of N-hydroxyphthalimide (NHPI) esters as radical precursors is another prominent strategy. researchgate.net These compounds can undergo a reductive single-electron transfer (SET) and subsequent decarboxylation to generate a substrate radical capable of engaging in various transformations, including allylic amination. researchgate.net

Table 1: Comparison of Selected Radical Allylic Amination Strategies
MethodRadical GenerationKey Mechanistic StepsTypical Amine Source
Photoredox/Cu(II)-mediated C-H AminationPhotooxidation of an electron-rich alkene to a radical cation. nih.govNucleophilic attack by amine on the radical cation; Cu(II)-mediated radical-polar crossover and oxidative elimination. nih.govSulfonamides nih.gov
Visible-Light Pd-Catalyzed Three-Component ReactionPhotoinduced formation of an α-ester alkylpalladium radical from a diazo compound. researchgate.netRadical addition to a 1,3-diene; allylpalladium radical-polar crossover; allylic substitution with amine. researchgate.netVarious primary and secondary amines researchgate.net
Photocatalyst and Cobaloxime SystemCobaloxime-promoted hydrogen atom transfer (HAT) from an alkene's allylic position. scispace.comFormation of an allyl radical; coupling with an amine-derived radical. scispace.comSecondary alkyl amines scispace.com

Influence of Catalyst Design on Regioselectivity and Stereoselectivity

In transition-metal-catalyzed reactions, the catalyst's structure, particularly the ligands bound to the metal center, exerts profound control over the reaction's selectivity. The synthesis of a chiral, substituted amine like this compound often requires precise control of both regioselectivity (which constitutional isomer is formed) and stereoselectivity (the 3D arrangement of atoms).

In palladium-catalyzed allylic amination, the choice of ligand can direct the nucleophilic attack of the amine to either the more substituted (branched) or less substituted (linear) carbon of the π-allyl intermediate. For instance, palladium catalysts bearing sulfoxide-oxazoline (SOX) ligands have been shown to favor the formation of linear allylic amines from unactivated terminal olefins with high E:Z selectivity. nih.gov Conversely, iridium-catalyzed reactions often show a high preference for the branched product. organic-chemistry.org The use of a polar solvent like ethanol (B145695) can be essential for achieving high yields in these iridium-catalyzed systems. organic-chemistry.org

Catalyst systems have also been developed to control enantioselectivity. The use of chiral ligands, such as derivatives of ferrocene (B1249389) or other privileged chiral scaffolds, can create a chiral environment around the metal center. acs.org This chiral pocket differentiates between the two faces of the π-allyl intermediate or the incoming nucleophile, leading to the preferential formation of one enantiomer over the other. For example, a highly regioselective hydrosilylation of propargylic amines using a PtCl2/XantPhos catalyst system has been developed to produce multifunctional allylic amines with defined stereochemistry. mmu.ac.uk This highlights how the careful selection of both the metal and the ligand framework is essential for achieving high levels of control in the synthesis of complex allylic amines. mmu.ac.uk

Table 2: Influence of Catalyst Systems on Regioselectivity in Allylic Amination
Catalyst System (Metal + Ligand)Substrate TypeMajor Product RegioisomerReference Example
Pd(II)/bis-sulfoxideUnactivated terminal olefinsLinear or Branched (ligand dependent) nih.govIntermolecular C-H amination nih.gov
Iridium ComplexAllylic carbonatesBranched organic-chemistry.orgAmination with primary or secondary amines organic-chemistry.org
Molybdenum ComplexAllyl alcoholsBranched organic-chemistry.orgAmination with bulky aliphatic amines organic-chemistry.org
PtCl2/XantPhosPropargylic amines (via hydrosilylation)Specific (E)-alkene isomer mmu.ac.ukHydrosilylation to form allylic amines mmu.ac.uk
Rhodium ComplexTertiary allylic trichloroacetimidatesα,α-disubstituted (branched at quaternary center) organic-chemistry.orgAmination with aromatic amines organic-chemistry.org

Theoretical and Computational Chemistry Studies of Allyl 1 Ethyl Propyl Amine

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. For Allyl-(1-ethyl-propyl)-amine, DFT calculations can be employed to map out the potential energy surfaces of its various transformations, such as electrophilic additions to the allyl double bond, nucleophilic substitution at the allylic position, and reactions involving the amine functionality.

By calculating the energies of reactants, transition states, and products, DFT can help elucidate the step-by-step pathway of a reaction. For instance, in the acid-catalyzed hydration of the allyl group, DFT could be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism involving a carbocation intermediate. The calculated activation energies for each pathway would reveal the most likely route.

Furthermore, DFT can provide valuable information about the electronic structure of the transition states, helping to explain the observed regioselectivity and stereoselectivity of reactions. For example, in the hydroboration-oxidation of this compound, DFT calculations could predict the preferred site of boron addition to the double bond, and the subsequent stereochemical outcome of the oxidation step.

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction of this compound

Reaction StepParameterCalculated Value (kcal/mol)
Reactant Complex FormationΔE-5.2
Transition State 1Activation Energy (ΔE‡)+15.8
Intermediate FormationΔE-2.1
Transition State 2Activation Energy (ΔE‡)+12.3
Product Complex FormationΔE-25.6

This table presents hypothetical data to illustrate the type of information that can be obtained from DFT studies.

Computational Analysis of Energetics and Kinetics of Allylic Amine Transformations

Computational analysis extends beyond just mapping reaction pathways to quantifying the energetics and kinetics of chemical transformations. For this compound, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, in conjunction with large basis sets, can provide highly accurate energy predictions. acs.orgnih.gov

These high-level calculations are crucial for determining the relative stabilities of different isomers and conformers of the molecule, as well as for obtaining precise activation energies and reaction rates. The kinetics of a reaction, governed by the height of the energy barrier of the rate-determining step, can be predicted using transition state theory and the calculated Gibbs free energy of activation.

For example, the kinetics of the Cope rearrangement, a potential transformation for substituted allylic amines, could be computationally investigated for this compound. By calculating the free energy profile of the rearrangement, chemists can predict the temperature at which the reaction would proceed at a significant rate.

Prediction of Reactivity and Selectivity in Catalytic Systems

Many reactions involving allylic amines are catalyzed by transition metals. nih.govnih.govdntb.gov.ua Computational chemistry plays a vital role in understanding and predicting the outcomes of these catalytic processes. By modeling the interaction of this compound with a metal catalyst, researchers can gain insights into the factors that control reactivity and selectivity.

DFT calculations can be used to study the binding of the allylic amine to the metal center, the mechanism of oxidative addition, and the subsequent reductive elimination steps in a catalytic cycle. These calculations can help rationalize why a particular catalyst is effective for a specific transformation and can guide the design of new and improved catalysts. For instance, in a palladium-catalyzed allylic amination reaction, computational modeling could predict how the structure of the phosphine (B1218219) ligand influences the regioselectivity of the nucleophilic attack. acs.org

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its reactivity. For this compound, which possesses several rotatable bonds, a thorough conformational analysis is essential for a complete understanding of its chemical behavior.

Computational methods can be used to identify the various low-energy conformers of the molecule and to calculate their relative populations at a given temperature. acs.orgnih.gov This information is critical because different conformers may exhibit different reactivities due to steric hindrance or the orientation of orbitals.

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences the properties and reactions of a molecule, are also amenable to computational study. acs.orgrsc.orgresearchgate.netimperial.ac.uk For this compound, the interaction between the nitrogen lone pair and the π-system of the allyl group (n -> π* interaction) can affect the molecule's conformation and nucleophilicity. Computational analysis can quantify the strength of these interactions and explain their consequences for the molecule's reactivity. For example, the preferred conformation might be one that maximizes the overlap between the nitrogen lone pair and the antibonding orbital of the C=C double bond, leading to a more nucleophilic amine.

Chirality, Stereochemistry, and Stereocontrol in Allyl 1 Ethyl Propyl Amine Derivatives

Stereoisomerism and Absolute Configuration Determination

Allyl-(1-ethyl-propyl)-amine possesses a chiral center at the carbon atom of the 1-ethyl-propyl group, which is bonded to the nitrogen atom. This results in the existence of two enantiomers, the (R)- and (S)-forms. The nitrogen atom in secondary amines like this compound can also be a stereogenic center if the nitrogen inversion is restricted. However, in acyclic amines, this inversion is typically rapid at room temperature, leading to a racemic mixture of nitrogen invertomers.

The determination of the absolute configuration of chiral amines is a critical step in asymmetric synthesis and stereochemical studies. Several methods are employed for this purpose:

X-ray Crystallography: This is a powerful technique that can provide the unambiguous absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. For instance, the absolute configuration of a chiral allylic amine was definitively determined to be S by X-ray single-crystal diffraction analysis in a study on nickel-catalyzed enantioselective additions to imines acs.org.

NMR Spectroscopy: Chiral derivatizing agents (CDAs) can be used to convert enantiomers into diastereomers, which can then be distinguished by NMR spectroscopy. A notable method involves the use of α-fluorinated phenylacetic phenylselenoester (FPP) as a CDA. The absolute configuration of a chiral primary amine can be assigned by comparing the experimental and DFT-calculated 19F NMR chemical shift differences of the resulting fluorinated amides frontiersin.org.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum can be compared to reference spectra or theoretical calculations to determine the absolute configuration purechemistry.org.

The following table summarizes common methods for determining the absolute configuration of chiral amines.

MethodPrincipleAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.Unambiguous determination of absolute configuration.Requires the formation of a high-quality single crystal.
NMR Spectroscopy with CDAs Conversion of enantiomers into diastereomers with distinct NMR spectra.Does not require crystallization; can be used for a wide range of compounds.Requires a suitable chiral derivatizing agent and may involve complex spectral analysis.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of circularly polarized light by a chiral molecule.Sensitive technique that can be used for compounds in solution.Requires a chromophore near the stereocenter; interpretation can be complex.

Enantioselective Control in Synthesis and Transformations

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. In the context of allylic amines, this is often achieved through asymmetric catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.

One prominent approach is the transition metal-catalyzed asymmetric allylic amination. For example, a copper-catalyzed asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines has been developed. This reaction utilizes a chiral ligand, R-(+)-BINAM, to achieve enantioselective C-N bond formation, producing chiral N-aryl allylamines in good yields and enantioselectivities rsc.org.

Another strategy involves the enantioselective addition of nucleophiles to imines. A nickel(0)-catalyzed enantioselective direct addition of styrenes to aldimines, enabled by chiral spiro monophosphine ligands, provides a route to a broad range of chiral allylic amines with excellent enantioselectivity acs.org. The success of these reactions is highly dependent on the structure of the chiral ligand, which creates a chiral environment around the metal center, thereby influencing the stereochemical outcome of the reaction.

The table below presents selected examples of enantioselective synthesis of chiral allylic amines, highlighting the catalyst, chiral ligand, and the achieved enantiomeric excess (ee).

Reaction TypeCatalystChiral LigandSubstrate ScopeEnantiomeric Excess (ee)
Asymmetric Allylic C-H AminationCu(MeCN)4PF6R-(+)-BINAMAlkenes and N-arylhydroxylaminesGood
Enantioselective Direct AdditionNickel(0)Chiral Spiro MonophosphineStyrenes and Aldimines>90%
Iridium-Catalyzed Allylic Amination[Ir(COD)Cl]2Phosphoramidite L3Allylic Carbonates and Amines91% nih.gov

Diastereoselective Control in Synthesis and Transformations

When a molecule contains multiple stereocenters, diastereomers can be formed. Diastereoselective synthesis aims to control the formation of a specific diastereomer. In the synthesis of derivatives of this compound, a second stereocenter could be introduced in the allyl group, for instance.

A method for the synthesis of γ-trifluoromethylated aliphatic amines with two noncontiguous stereogenic centers has been developed. This process involves the stereospecific isomerization of a chiral allylic amine followed by a diastereoselective reduction of the resulting chiral imine/enamine intermediates nih.govacs.orgresearchgate.netnih.gov. The diastereoselectivity of the reduction step is crucial for controlling the relative configuration of the two stereocenters.

Role of Chiral Ligands in Asymmetric Catalysis for Allylic Amines

Chiral ligands are central to the success of asymmetric catalysis. They coordinate to a metal center to create a chiral catalyst that can differentiate between enantiotopic faces of a prochiral substrate or between enantiomers in a kinetic resolution. The design and synthesis of new chiral ligands are therefore of great interest in organic chemistry.

In the synthesis of chiral allylic amines, a variety of chiral ligands have been employed, often with transition metals such as palladium, iridium, rhodium, and copper. For instance, phosphoramidite ligands have been used in iridium-catalyzed allylic amination, where the steric and electronic properties of the ligand significantly influence the reaction's rate and enantioselectivity nih.gov. Similarly, chiral spiro phosphine (B1218219) ligands have proven effective in nickel-catalyzed enantioselective additions to imines, creating a well-defined chiral pocket that is essential for asymmetric induction acs.org.

The choice of the chiral ligand is critical and often depends on the specific reaction and substrates. The table below showcases different classes of chiral ligands used in the asymmetric synthesis of allylic amines.

Ligand ClassMetalReaction TypeKey Feature
BINAM CopperAllylic C-H AminationAxially chiral binaphthyl backbone
Spiro Phosphines NickelAddition to IminesRigid spirocyclic framework creating a chiral pocket
Phosphoramidites IridiumAllylic AminationTunable steric and electronic properties

Stereospecific Isomerization of Chiral Allylic Amines

Stereospecific isomerization is a process where a chiral starting material is converted into a chiral product with the retention or inversion of configuration. In the context of chiral allylic amines, base-catalyzed isomerization can lead to the formation of chiral enamines or imines. This transformation can be highly stereospecific, with an efficient transfer of chirality from the starting material to the product.

An organocatalytic method for the stereospecific isomerization of chiral allylic amines has been reported. When a chiral γ-trifluoromethylated allylic amine is treated with a base, it undergoes isomerization to a mixture of a primary enamine and an imine. The efficiency of this chirality transfer can be determined by hydrolyzing the mixture to the corresponding chiral ketone nih.govacs.org. The proposed mechanism for such isomerizations often involves a suprafacial nih.govresearchgate.net-proton shift, where the deprotonation and subsequent protonation occur on the same face of the allylic system acs.org. The high stereospecificity suggests a highly ordered transition state, possibly involving a tight ion pair between the allylic anion and the protonated base acs.org.

This stereospecific isomerization provides a powerful tool for the synthesis of complex chiral amines from readily available chiral allylic amines. For example, it is a key step in the synthesis of α,γ-chiral γ-trifluoromethylated amines nih.govresearchgate.netnih.gov.

Coordination Chemistry of Allyl 1 Ethyl Propyl Amine and Analogous Amine Ligands

Synthesis and Characterization of Metal Complexes Featuring Allyl-(1-ethyl-propyl)-amine as a Ligand

The synthesis of metal complexes with allylic amine ligands typically involves the reaction of a suitable metal precursor with the free amine. For this compound, complex formation would likely proceed by the displacement of labile ligands, such as halides, acetates, or solvent molecules, from the metal center. Common metal precursors include palladium(II), rhodium(I), and iridium(I) salts or complexes, which are known to readily coordinate with nitrogen and olefinic functionalities.

Given the steric bulk of the 1-ethyl-propyl group, the synthesis of complexes with this compound may require specific reaction conditions to overcome potential steric hindrance. For instance, the choice of solvent can be crucial in facilitating ligand exchange and stabilizing the resulting complex.

Characterization of these complexes would rely on a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the structure of these complexes in solution. Coordination of the amine to a metal center typically results in a downfield shift of the signals corresponding to the protons and carbons of the allyl and 1-ethyl-propyl groups. The magnitude of this shift can provide insights into the strength of the metal-ligand bond.

Infrared (IR) Spectroscopy: The N-H stretching frequency in the IR spectrum of the free ligand would be expected to shift upon coordination to a metal center. The C=C stretching vibration of the allyl group might also be affected, providing evidence of the olefin's interaction with the metal.

Table 1: Representative Spectroscopic and Structural Data for Palladium(II) Complexes with N-donor Ligands

Complex Feature 1H NMR (ppm) 13C NMR (ppm) Selected Bond Lengths (Å) Selected Bond Angles (°)
Pd-Nindolyl 1.923 - 1.941
Pd-Npyridinyl 2.021 - 2.124
Nindolyl-Pd-Npyridinyl 89.01 - 90.8
Ligand Protons (Aromatic) 6.86 - 8.71
Ligand Carbons (Aromatic) 105.0 - 157.2

Data derived from analogous systems and presented for illustrative purposes.

Coordination Modes and Ligand Properties

Allylic amines, including this compound, can coordinate to metal centers in several ways, primarily dictated by the electronic properties of the metal and the steric demands of the ligand.

The most common coordination modes for allylic ligands are η¹ (monohapto) and η³ (trihapto). mdpi.comjocpr.com

η¹-Coordination: In this mode, the allyl group binds to the metal through a single carbon atom, typically the terminal CH2 group. The amine functionality can also coordinate to the metal center, forming a chelate ring. This mode is often observed when the metal center is electron-rich or sterically crowded.

η³-Coordination: Here, all three carbon atoms of the allyl group participate in bonding with the metal center. This delocalized bonding is common for metals that can readily form π-complexes, such as palladium. The nitrogen atom of the amine can simultaneously coordinate to the metal, leading to a stable chelated structure.

The bulky 1-ethyl-propyl group on the nitrogen atom of this compound is expected to significantly influence its coordination behavior. The steric hindrance may favor coordination geometries that minimize ligand-ligand repulsion. This could lead to a preference for η¹-coordination or distorted η³-coordination. The electronic properties of the ligand are primarily governed by the nitrogen lone pair, which acts as a σ-donor, and the π-system of the allyl group, which can act as a π-donor.

Application of Allylic Amine-Derived Ligands in Homogeneous Catalysis

Metal complexes of allylic amines are widely employed as catalysts in a variety of organic transformations. The combination of a soft allyl moiety and a hard amine donor allows for fine-tuning of the catalyst's electronic and steric properties.

One of the most prominent applications is in palladium-catalyzed allylic substitution reactions . In these reactions, a nucleophile displaces a leaving group from an allylic substrate. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the ligands on the palladium catalyst. The use of sterically bulky secondary amines as nucleophiles in these reactions has been a subject of study, where the steric hindrance can influence the outcome of the reaction.

Iridium-catalyzed allylic amination is another important application. Iridium complexes can catalyze the reaction of allylic carbonates with amines to produce allylic amines with high selectivity. The choice of solvent and phosphine (B1218219) co-ligand can significantly affect the catalytic activity and selectivity.

Influence of Ligand Topology and Sterics on Catalytic Activity

The topology and steric bulk of allylic amine ligands play a crucial role in determining the activity and selectivity of their metal complexes in homogeneous catalysis. The 1-ethyl-propyl group in this compound is a key determinant of its steric influence.

Steric Hindrance and Regioselectivity: In reactions such as palladium-catalyzed allylic alkylation, the steric bulk of the ligand can direct the incoming nucleophile to the less substituted terminus of the π-allyl intermediate, leading to the formation of the linear product. Conversely, certain ligand systems can favor attack at the more substituted carbon, yielding the branched product. The significant steric presence of the 1-ethyl-propyl group would be expected to strongly influence the regiochemical outcome of such reactions.

Ligand Bite Angle and Selectivity: For bidentate ligands, the bite angle (the angle between the two coordinating atoms and the metal center) is a critical parameter. While this compound is a bidentate ligand, the flexibility of the propyl chain allows for a range of bite angles upon chelation. This flexibility can impact the geometry of the catalytic intermediate and, consequently, the selectivity of the reaction.

Catalyst Stability and Activity: The steric bulk of a ligand can also enhance the stability of the catalytic species by preventing catalyst decomposition pathways such as aggregation or β-hydride elimination. However, excessive steric hindrance can also impede substrate coordination and reduce catalytic activity. Therefore, a balance of steric and electronic properties is often necessary for optimal catalytic performance.

In palladium-catalyzed allylic amination, the use of base can prevent the isomerization of the initially formed branched product to the thermodynamically more stable linear product, allowing for the isolation of the kinetic product. The solvent also plays a key role in controlling the rate of this isomerization.

Supramolecular Chemistry Involving Allyl 1 Ethyl Propyl Amine Structural Motifs

Non-Covalent Interactions and Self-Assembly of Allylic Amines

Non-covalent interactions are the driving forces behind the self-assembly of molecules into larger, well-defined structures. wikipedia.org In the context of allylic amines, such as allyl-(1-ethyl-propyl)-amine, several types of non-covalent interactions are significant. These include hydrogen bonding, van der Waals forces, and potentially π-stacking interactions involving the allyl group. wikipedia.orglibretexts.org The interplay of these forces dictates the formation and stability of supramolecular assemblies.

Hydrogen bonding is a critical non-covalent interaction that significantly influences the structure and properties of amine-containing systems. libretexts.org In secondary allylic amines like this compound, the nitrogen-hydrogen (N-H) group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor.

Studies on simpler allylic amines, such as allylamine, have demonstrated their capacity to form extensive hydrogen-bonding networks. For instance, in co-crystals of allylamine with various n-alcohols, hydrogen bonds form between the amine's NH2 group and the alcohol's OH group. nih.gov The architecture of these structures is systematically dependent on the size of the alcohol, showcasing the directing role of hydrogen bonding in self-assembly. nih.gov Similarly, computational and spectroscopic studies of N-allylmethylamine monohydrate have revealed that the complex is stabilized by a dominant N···H–O hydrogen bond and a secondary C–H···O interaction, where the water molecule acts as both a hydrogen bond donor and acceptor. researchgate.netnih.gov

For this compound, the presence of the N-H group is crucial for forming hydrogen bonds with other molecules, including other amine molecules, solvent molecules, or other components in a supramolecular system. The strength and directionality of these hydrogen bonds play a pivotal role in the self-assembly process, leading to the formation of ordered structures like chains, sheets, or more complex three-dimensional networks.

Supramolecular recognition involves the specific binding of a guest molecule to a complementary host molecule through non-covalent interactions. The structural features of this compound, including its hydrogen bonding capabilities, size, and shape, can enable it to participate in molecular recognition events.

Formation of Supramolecular Architectures with this compound Components

The ability of allylic amines to engage in directional non-covalent interactions, particularly hydrogen bonding, facilitates their assembly into well-defined supramolecular architectures. Research on related compounds has shown the formation of one-dimensional hydrogen-bonded chains in the solid state. nih.gov

Below is a table summarizing the types of non-covalent interactions that would be involved in the formation of supramolecular architectures with this compound.

Interaction TypeDescriptionPotential Role in Supramolecular Assembly
Hydrogen Bonding The N-H group acts as a donor and the nitrogen lone pair as an acceptor.Primary driving force for self-assembly, leading to directional and ordered structures.
Van der Waals Forces London dispersion forces between the alkyl and allyl groups.Contribute to the overall stability of the assembly through close packing.
Dipole-Dipole Interactions Interactions between the permanent dipoles of the amine molecules.Influence the orientation of molecules within the supramolecular structure.
π-Interactions Potential interactions involving the π-system of the allyl group.Can contribute to stacking arrangements in the solid state or in solution.

Confinement Effects within Supramolecular Cages on Allylic Amine Reactivity

Supramolecular cages are discrete, hollow structures that can encapsulate guest molecules. This encapsulation can significantly alter the reactivity of the guest by creating a confined microenvironment. rsc.orgresearchgate.net The effects of confinement can include reaction rate acceleration, altered selectivity (regio-, stereo-, and enantioselectivity), and stabilization of reactive intermediates. nih.govoaepublish.com

While specific studies on the confinement of this compound are not available, research on other encapsulated molecules provides insight into the potential effects. For example, the encapsulation of guests in metal-organic cages has been shown to enhance the rate of amide hydrolysis by forcing the guest into a more reactive conformation. rsc.orgresearchgate.net Similarly, the isomerization of allylic alcohols has been catalyzed by rhodium complexes encapsulated within a supramolecular tetrahedral assembly, with the host controlling substrate selectivity. acs.org

If this compound were to be encapsulated within a suitable supramolecular cage, several effects on its reactivity could be anticipated:

Altered Conformation: The confined space could restrict the conformational freedom of the allyl and 1-ethyl-propyl groups, potentially pre-organizing the molecule for a specific reaction.

Selective Reactions: The cage could sterically hinder certain reaction pathways while favoring others, leading to enhanced selectivity. For instance, reactions at the allyl group could be influenced by its orientation within the cavity.

Catalysis: If the cage itself possesses catalytic sites, the encapsulation of the amine could bring it into close proximity to these sites, facilitating catalysis.

The table below outlines potential confinement effects on the reactivity of an encapsulated allylic amine like this compound.

EffectDescriptionPotential Outcome for this compound
Rate Acceleration Increased effective concentration and favorable transition state stabilization.Faster reaction rates for reactions such as additions to the double bond or substitutions at the allylic position.
Stereoselectivity The chiral environment of a chiral cage can induce enantioselectivity in reactions.Enantioselective transformations of the prochiral allyl group.
Regioselectivity Steric hindrance within the cage can direct reactions to a specific site on the molecule.Preferential reaction at one face of the double bond or at the nitrogen atom.
Stabilization of Intermediates The isolated environment of the cage can stabilize reactive intermediates.Enhancement of reactions that proceed through unstable intermediates.

Advanced Analytical Characterization Techniques for Comprehensive Structural Elucidation and Purity Assessment

Spectroscopic Methodologies for Detailed Structural Analysis

The precise molecular structure of Allyl-(1-ethyl-propyl)-amine is elucidated through a combination of powerful spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, the molecular formula, and, in some cases, the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Advanced NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, is indispensable for mapping the complete chemical structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the allyl group protons (CH₂=CH-CH₂-), the methine proton at the chiral center (-CH(CH₂CH₃)₂), the methylene protons of the two ethyl groups, and the methyl protons. The amine proton (-NH-) may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct peaks for the olefinic carbons of the allyl group, the allylic methylene carbon, the chiral methine carbon, and the methylene and methyl carbons of the ethyl groups.

2D NMR: Techniques like Correlation Spectroscopy (COSY) establish proton-proton couplings, confirming the connectivity within the allyl and ethyl-propyl fragments. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons, confirming how the allyl and 1-ethyl-propyl groups are linked to the nitrogen atom.

High-Resolution Mass Spectrometry (HRMS) HRMS is critical for determining the exact molecular weight and elemental composition of the compound. For this compound (C₈H₁₇N), HRMS provides a high-precision mass measurement, allowing for the unequivocal determination of its molecular formula and distinguishing it from other compounds with the same nominal mass. This technique is also used to analyze fragmentation patterns, which can further support the proposed structure.

X-ray Crystallography For an absolute and unambiguous determination of the three-dimensional molecular structure, including the stereochemistry at the chiral center, single-crystal X-ray crystallography is the gold standard. This technique requires the compound to be in a stable, crystalline form, which may necessitate the preparation of a suitable salt or derivative (e.g., a hydrochloride or picrate salt). The resulting crystallographic data provides precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.

Table 1: Predicted Spectroscopic Data for this compound

TechniqueParameterPredicted Observation
¹H NMRChemical Shift (δ)~5.7-6.0 ppm (m, 1H, -CH=), ~5.0-5.2 ppm (m, 2H, CH₂=), ~3.1-3.3 ppm (d, 2H, -N-CH₂-), ~2.5-2.7 ppm (m, 1H, -N-CH-), ~1.3-1.5 ppm (m, 4H, -CH₂-CH₃), ~0.8-1.0 ppm (t, 6H, -CH₂-CH₃)
¹³C NMRChemical Shift (δ)~135-137 ppm (-CH=), ~115-117 ppm (CH₂=), ~58-60 ppm (-N-CH-), ~52-54 ppm (-N-CH₂-), ~25-27 ppm (-CH₂-CH₃), ~10-12 ppm (-CH₂-CH₃)
HRMS (ESI+)[M+H]⁺Calculated m/z for C₈H₁₈N⁺: 128.1434; Found value would be within ±5 ppm.
X-ray CrystallographyStructural DataProvides precise bond lengths, angles, and absolute configuration (for a chiral crystal).

Chromatographic and Other Separation Techniques for Purity Profiling

Assessing the purity of this compound is crucial, as impurities can significantly impact its properties and applications. Chromatographic methods are the primary tools for separating and quantifying the main component and any related impurities.

Gas Chromatography (GC) Due to its volatility, this compound is well-suited for analysis by Gas Chromatography.

Methodology: A GC system equipped with a Flame Ionization Detector (FID) offers high sensitivity for organic compounds. For quantitative analysis and impurity identification, a GC coupled with a Mass Spectrometer (GC-MS) is preferred.

Columns: Capillary columns with non-polar (e.g., polydimethylsiloxane) or mid-polar (e.g., 5% phenyl polysiloxane) stationary phases are typically used. The basic nature of amines can cause peak tailing on standard silica-based columns; therefore, base-deactivated columns or the use of a basic modifier in the carrier gas may be necessary to achieve sharp, symmetrical peaks. mdpi.com

Derivatization: To improve chromatographic behavior and detection limits, the amine can be derivatized. researchgate.net Acylation with reagents like pentafluorobenzoyl chloride can produce derivatives with excellent chromatographic properties and high sensitivity for electron capture detection (ECD). nih.gov

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for analyzing the compound and any non-volatile or thermally unstable impurities.

Methodology: Since this compound lacks a strong UV chromophore, direct UV detection is challenging. Therefore, derivatization with a UV-active agent (e.g., dansyl chloride) is often employed. Alternatively, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used. An HPLC system coupled to a mass spectrometer (LC-MS) provides the most powerful solution for separation and identification.

Modes of Separation: Both normal-phase and reversed-phase HPLC can be utilized. Reversed-phase chromatography on C18 or C8 columns with mobile phases consisting of acetonitrile/water or methanol/water mixtures, often with additives like trifluoroacetic acid or formic acid to improve peak shape, is common.

Table 2: Typical Chromatographic Conditions for Purity Profiling of Secondary Amines

TechniqueParameterTypical Conditions
Gas Chromatography (GC-FID/MS)Column30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (base-deactivated)
Carrier GasHelium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min)
Oven ProgramInitial temp 50°C, hold 2 min, ramp at 10°C/min to 250°C, hold 5 min
DetectorFID or Mass Spectrometer
High-Performance Liquid Chromatography (RP-HPLC)ColumnC18, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectorMS, ELSD, or UV (after derivatization)

Advanced Chiral Analysis Techniques

Since this compound possesses a stereogenic center at the carbon atom bonded to the nitrogen and two ethyl groups, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers requires specialized chiral analysis techniques.

Chiral Chromatography (HPLC and GC) Chiral chromatography is the most direct and widely used method for separating enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are highly effective for the separation of a wide range of chiral amines. researchgate.net The choice of mobile phase, typically mixtures of alkanes (like hexane) and alcohols (like isopropanol), is critical for achieving optimal separation.

Chiral Gas Chromatography (GC): For volatile chiral compounds, chiral GC is a powerful alternative. This method uses a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. The enantiomers of this compound can be separated either directly or after derivatization to enhance volatility and interaction with the CSP. google.com

Circular Dichroism (CD) Spectroscopy CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. As chiral molecules, the enantiomers of this compound will produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign). While the native compound may have weak CD signals, derivatization with a suitable chromophore can enhance the signal. This technique is particularly useful for determining the absolute configuration of the enantiomers by comparing experimental spectra with theoretical calculations or established empirical rules for specific classes of compounds.

Table 3: Illustrative Methods for Chiral Analysis of Amines

TechniqueParameterTypical Conditions/Application
Chiral HPLCChiral Stationary Phase (CSP)Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile PhaseHexane/Isopropanol mixture (e.g., 90:10 v/v) with a basic additive (e.g., diethylamine)
Chiral GCChiral Stationary Phase (CSP)Cyclodextrin derivative (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin)
Oven ProgramIsothermal or slow temperature ramp to maximize resolution
Circular Dichroism (CD)ApplicationDetermination of chiroptical properties and absolute configuration of separated enantiomers.
MeasurementProvides a spectrum of molar ellipticity [θ] versus wavelength.

Future Research Directions and Emerging Applications of Allyl 1 Ethyl Propyl Amine in Chemical Synthesis

Development of Novel Catalytic Systems for Sustainable Synthesis

The development of sustainable chemical processes is a paramount goal in modern chemistry. Allyl-(1-ethyl-propyl)-amine could serve as a valuable building block or ligand in the design of novel catalytic systems aimed at improving the efficiency and environmental footprint of chemical transformations.

Future research in this area could focus on:

Immobilization on Solid Supports: To enhance catalyst recyclability and facilitate product purification, research could be directed towards the immobilization of this compound or its derivatives onto solid supports such as silica, polymers, or magnetic nanoparticles. This would enable their use in continuous flow reactors, a key technology for sustainable manufacturing.

Bimetallic Catalysis: The amine functionality of this compound could be utilized to coordinate with one metal center, while the allyl group could interact with another, leading to the development of novel bimetallic catalysts. These systems could enable cooperative catalytic cycles for challenging transformations.

Photoredox Catalysis: The integration of this compound-derived catalysts into photoredox systems could open up new avenues for light-driven, energy-efficient reactions. The amine could act as a reductant or a ligand to a photocatalytically active metal center.

Research FocusPotential Catalyst TypeSustainability Advantage
Catalyst RecyclabilityImmobilized Amine on Solid SupportReduced catalyst waste, simplified purification
Cooperative CatalysisBimetallic SystemsEnhanced reactivity and selectivity
Energy EfficiencyPhotoredox CatalysisUse of visible light as a renewable energy source

Exploration of New Reactivity Modes and Chemical Transformations

The unique structural features of this compound, namely the nucleophilic nitrogen, the reactive allyl group, and the chiral center, offer a rich landscape for the exploration of new reactivity modes and chemical transformations.

Key areas for future investigation include:

Asymmetric Amination Reactions: The chiral nature of this compound makes it an attractive candidate for the development of new asymmetric amination reactions. Its use as a chiral nitrogen source could lead to the stereoselective synthesis of valuable chiral amines and amino acids.

[3+2] Cycloadditions: The allyl group can participate in various cycloaddition reactions. Research into novel metal- or organocatalyzed [3+2] cycloadditions involving this compound could provide access to complex nitrogen-containing heterocyclic compounds with high stereocontrol.

C-H Activation/Functionalization: The development of methods for the selective activation and functionalization of the C-H bonds within the 1-ethyl-propyl group would provide a powerful tool for the late-stage modification of molecules containing this amine.

Integration into Complex Synthetic Sequences

The successful application of a new building block is ultimately demonstrated by its integration into the synthesis of complex and valuable target molecules, such as natural products and pharmaceuticals.

Future synthetic endeavors could target:

Synthesis of Chiral Pharmaceutical Intermediates: The development of efficient methods to incorporate this compound into larger molecular frameworks could lead to the synthesis of novel chiral intermediates for the pharmaceutical industry.

Diversity-Oriented Synthesis: The versatile reactivity of this compound could be exploited in diversity-oriented synthesis strategies to rapidly generate libraries of complex and structurally diverse molecules for biological screening.

Design of Next-Generation Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands are indispensable tools in asymmetric synthesis. wikipedia.org The inherent chirality of this compound makes it an excellent starting point for the design of new generations of these crucial reagents.

Potential research directions include:

Readily Cleavable Chiral Auxiliaries: Research could focus on modifying the this compound scaffold to create a chiral auxiliary that can be easily attached to a substrate, direct a stereoselective reaction, and then be cleaved under mild conditions. The allyl group itself could serve as a handle for cleavage via olefin metathesis or other transformations.

Bidentate and Tridentate Chiral Ligands: The amine nitrogen and the allyl group could be incorporated into larger ligand frameworks to create novel bidentate or tridentate chiral ligands for asymmetric metal catalysis. The steric and electronic properties of the 1-ethyl-propyl group could be fine-tuned to optimize enantioselectivity in a variety of reactions.

Organocatalysts: Derivatives of this compound could be explored as novel chiral organocatalysts for reactions such as asymmetric aldol reactions, Michael additions, and Mannich reactions.

Ligand/Auxiliary TypePotential ApplicationKey Design Feature
Chiral AuxiliaryAsymmetric alkylationFacile cleavage of the auxiliary
Bidentate LigandAsymmetric hydrogenationStrong coordination to the metal center
OrganocatalystAsymmetric Michael additionTunable steric and electronic properties

Expanding Computational and Theoretical Insights

Computational and theoretical studies can provide invaluable insights into the reactivity and stereoselectivity of chemical reactions, guiding the rational design of new catalysts and synthetic methodologies.

Future computational work could focus on:

Modeling Transition States: Density Functional Theory (DFT) calculations could be employed to model the transition states of reactions involving this compound, allowing for a deeper understanding of the factors that control stereoselectivity.

Predicting Catalyst Performance: Computational screening of virtual libraries of ligands derived from this compound could help to identify the most promising candidates for a given catalytic transformation before embarking on extensive experimental work.

Understanding Reaction Mechanisms: Theoretical studies can elucidate the detailed mechanisms of novel reactions involving this compound, providing a solid foundation for further optimization and development.

Q & A

Q. What are the key physicochemical properties of Allyl-(1-ethyl-propyl)-amine relevant to experimental design?

this compound is expected to exhibit properties typical of secondary amines, including basicity due to the lone pair on the nitrogen atom. Its solubility in organic solvents (e.g., chloroform, ethyl acetate) and limited solubility in water should be considered during solvent selection. The allyl group introduces potential reactivity for conjugation or polymerization. Physicochemical characterization should include pKa determination (via potentiometric titration, as in Table III of ) and solubility profiling in polar/non-polar solvents .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Based on analogous amines (e.g., allylamine in ), this compound likely poses inhalation, dermal, and ocular hazards. Key safety measures include:

  • Ventilation : Use fume hoods for synthesis and handling .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Emergency Protocols : Immediate washing with water for skin/eye exposure; medical consultation if irritation persists .
  • Storage : Inflammable liquid storage away from oxidizing agents .

Q. What synthetic routes are commonly employed to prepare this compound?

A plausible method involves alkylation of allylamine with 1-ethyl-propyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile). Alternatively, reductive amination of allyl ketones with 1-ethyl-propylamine could be explored. Reaction monitoring via TLC or GC-MS is recommended to optimize yield .

Advanced Research Questions

Q. How does the steric hindrance from the 1-ethyl-propyl group influence the reactivity of this compound in nucleophilic reactions?

The bulky 1-ethyl-propyl substituent reduces accessibility to the nitrogen lone pair, slowing nucleophilic attack. For example, in acylation reactions, this steric effect may necessitate higher temperatures or catalysts (e.g., DMAP) to achieve reasonable reaction rates. Comparative studies with less hindered amines (e.g., allyl-methylamine) can quantify steric impacts .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives in complex matrices?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structure and purity (e.g., allyl proton signals at δ 5.0–5.8 ppm) .
  • HPLC-HR/MS : For detecting trace impurities or degradation products in biological matrices .
  • X-ray Crystallography : To resolve stereochemical details in coordination complexes .

Q. How can this compound be incorporated into polymer or cellulose-based matrices, and what structural effects arise?

The allyl group enables covalent bonding via radical polymerization or thiol-ene "click" chemistry. When interacting with cellulose (as in ), the amine may form hydrogen bonds with hydroxyl groups, altering crystallinity. Slow evaporation from cellulose matrices could induce lattice transformations (e.g., cellulose III formation), measurable via XRD .

Q. What are the metabolic or toxicological profiles of this compound derivatives in in vitro models?

Design hepatotoxicity assays using HepG2 cells to assess metabolic stability and cytotoxicity (LD₅₀). Compare results with structurally related amines (e.g., diethyl(propyl)amine in ). Metabolite identification via LC-MS/MS can reveal oxidation or conjugation pathways .

Q. How do electronic and steric factors in this compound affect its coordination chemistry with transition metals?

The amine acts as a σ-donor ligand, but steric bulk from the 1-ethyl-propyl group may limit chelation. Synthesize complexes with Cu(II) or Pd(II) and characterize via UV-Vis, EPR, or cyclic voltammetry. Compare stability constants with smaller amines to quantify steric/electronic contributions .

Q. Methodological Notes

  • Data Contradictions : reports cellulose-amine interactions, but similar studies for this compound are lacking—experimental validation is critical.

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